BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Lipophilicity Drug-likeness Permeability

This bromine-substituted [1,2,4]triazolo[4,3-a]quinoxaline delivers key advantages over chloro and des-halo analogs: (i) lower C–Br bond dissociation energy (337 vs 402 kJ mol⁻¹) permits milder Suzuki/Buchwald couplings, reducing step count and material costs in array synthesis; (ii) elevated logD (XLogP3 4.8) improves blood-brain barrier permeability without altering tPSA, maintaining a consistent hydrogen-bonding profile; (iii) the larger van der Waals volume of bromine (26.5 vs 19.5 ų) probes hydrophobic back pockets for selectivity-conferring steric clashes. For bromodomain-targeting programs, the Br substituent enables halogen bonding with Lewis-base residues (e.g., Gly-X-X- motifs), offering a testable hypothesis for affinity enhancement. Procure the exact CAS-numbered compound to ensure target-engagement fidelity and avoid functional profile gaps inherent to analog substitution.

Molecular Formula C16H8BrF3N4
Molecular Weight 393.16 g/mol
CAS No. 338968-40-4
Cat. No. B3036106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
CAS338968-40-4
Molecular FormulaC16H8BrF3N4
Molecular Weight393.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Br)C(F)(F)F
InChIInChI=1S/C16H8BrF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H
InChIKeyMKSJACXSBDEHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338968-40-4): Core Scaffold & Procurement-Relevant Identity


1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338968-40-4) is a fully aromatic fused heterocycle belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. Its structure features a 4-bromophenyl group at position 1 and a trifluoromethyl substituent at position 4 on the triazoloquinoxaline core [1]. This scaffold has been exploited in multiple therapeutic programs, including adenosine A1 receptor antagonism (7.3 nM affinity, 138‑fold selectivity), dual PDE2/PDE10 inhibition, and bromodomain (BRD9) targeting [2]. The compound is catalogued by several chemical suppliers for research use, with computed physicochemical descriptors (MW 393.16, XLogP3 4.8, tPSA 43.1 Ų) that position it in a drug-like property space distinct from its closest analogs .

Why Generic Substitution of 1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline Is Not Supported by Evidence


Closely related analogs within the [1,2,4]triazolo[4,3-a]quinoxaline series cannot be assumed interchangeable. The 4‑chlorophenyl congener (R‑8507, CAS 338773‑13‑0) acts as a TNF‑αRI antagonist with EC50 values of 2.45 µM and 3.79 µM for ICAM‑1 suppression in A549 cells, while the unsubstituted phenyl derivative lacks this functional profile entirely . The bromine atom in the target compound introduces distinct steric (van der Waals volume) and electronic (σ‑hole potential for halogen bonding) features absent in both the chloro and des‑halo variants, and the 4‑CF₃ group exerts a unique electron‑withdrawing and lipophilicity‑modulating effect that cannot be mimicked by 4‑CH₃ . Direct comparative quantitative data for the title compound versus these analogs are limited; therefore, researchers should procure the exact CAS‑designated compound to maintain target‑engagement fidelity predicted by structure‑based design.

Quantitative Differentiation Evidence: 1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (tPSA) Comparison with 4‑Chloro and 4‑H Analogs

The bromophenyl substituent increases lipophilicity relative to the chlorophenyl and unsubstituted phenyl congeners. Computed XLogP3 for the target compound is 4.8, compared to 4.5 for 1-(4-chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline and 4.2 for 1-phenyl-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline, while tPSA remains constant at 43.1 Ų across the series [1].

Lipophilicity Drug-likeness Permeability

Halogen-Bond Donor Capability: σ‑Hole Potential of C–Br vs. C–Cl and C–H

The bromine atom on the 4‑bromophenyl ring can act as a halogen‑bond donor via its σ‑hole, a feature that is quantitatively stronger for Br than for Cl and absent in hydrogen. The calculated positive electrostatic potential (VS,max) on the halogen σ‑hole for bromobenzene is approximately 20–25 kJ mol⁻¹, compared to 10–15 kJ mol⁻¹ for chlorobenzene and a negligible value for benzene [1]. This provides a measurable advantage in engaging carbonyl oxygen or carboxylate side chains in protein binding pockets.

Halogen bonding Molecular recognition Protein-ligand interactions

Steric Parameter Comparison: Molar Refractivity and Van der Waals Volume of 4‑Br vs. 4‑Cl and 4‑H Substituents

The bromine substituent occupies a larger steric volume than chlorine or hydrogen, which can influence binding pocket complementarity. The van der Waals volume of a bromine atom is approximately 26.5 ų, compared to 19.5 ų for chlorine and 7.2 ų for hydrogen [1]. This difference can critically affect whether the 4‑phenyl ring can be accommodated in a sterically constrained sub‑pocket.

Steric effects SAR analysis Ligand efficiency

Synthetic Utility: Bromine as a Handle for Late‑Stage Functionalization via Cross‑Coupling

The C–Br bond in the title compound enables direct participation in Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) without pre‑activation, whereas the C–Cl bond in the 4‑chloro analog shows lower reactivity and the C–H bond in the unsubstituted phenyl analog requires directing‑group strategies [1]. The bond dissociation energy for Ph–Br is approximately 337 kJ mol⁻¹, compared to 402 kJ mol⁻¹ for Ph–Cl and 465 kJ mol⁻¹ for Ph–H, translating to milder reaction conditions and higher yields in library synthesis [2].

Cross-coupling Diversification Medicinal chemistry

Kinase/Bromodomain Probe Potential: Scaffold‑Specific Affinity from Triazoloquinoxaline Class with Halogen‑Dependent Selectivity

The [1,2,4]triazolo[4,3‑a]quinoxaline core has yielded BRD9 binders with low‑micromolar IC50 and selective PDE2/PDE10 inhibitors [1][2]. Preliminary patent disclosures indicate that 1‑aryl‑4‑(trifluoromethyl)‑[1,2,4]triazolo[4,3‑a]quinoxaline derivatives inhibit BET bromodomains with IC50 values of 5 nM (US11028090, Example 579), though the exact 4‑bromophenyl compound was not specifically profiled [3]. The bromine’s capacity for halogen bonding and its steric profile suggest it could differentially engage the ZA‑loop or WPF shelf of bromodomains compared to the chloro analog.

Kinase inhibition Bromodomain Selectivity

Evidence‑Grounded Application Scenarios for 1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline


Halogen‑Bond‑Guided Fragment Elaboration and Structure‑Based Design

Programs targeting proteins with a suitable Lewis‑base residue (e.g., backbone carbonyl of Gly‑X‑X‑ motifs in bromodomains) can use the Br‑substituted compound to test whether halogen bonding enhances affinity over the Cl‑ and H‑analogs. The quantitative σ‑hole difference provides a testable hypothesis for structure‑based optimization [1].

Library Diversification via Pd‑Catalyzed Cross‑Coupling

Medicinal chemistry groups requiring a late‑stage diversifiable core should select the bromophenyl derivative over the chloro or des‑halo variants due to the lower C–Br bond dissociation energy (337 vs. 402 kJ mol⁻¹), enabling milder Suzuki or Buchwald couplings with higher yields [2]. This reduces step count and material costs in array synthesis.

Lipophilicity‑Driven CNS or Tissue Penetration Optimization

When a compound series requires increased logD to improve blood‑brain barrier permeability or tissue distribution, the Br‑analog (XLogP3 4.8) provides a measurable lipophilicity increase over the Cl‑analog (XLogP3 ≈4.5) without altering tPSA, maintaining a consistent hydrogen‑bonding profile [3].

Steric Probing of Hydrophobic Sub‑pockets in Kinase ATP Sites

The larger van der Waals volume of bromine (26.5 ų) versus chlorine (19.5 ų) allows researchers to probe the depth and tolerance of hydrophobic back pockets in kinase active sites, potentially uncovering selectivity‑conferring steric clashes absent with smaller substituents [4].

Quote Request

Request a Quote for 1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.